

Fmoc-HoPro-OH chemical properties and specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-HoPro-OH**

Cat. No.: **B2611900**

[Get Quote](#)

An In-depth Technical Guide to **Fmoc-HoPro-OH**: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-homoproline, is a proline derivative that plays a significant role in peptide chemistry and drug discovery. The incorporation of this unnatural amino acid into peptide sequences can induce specific conformational constraints, enhancing metabolic stability and modulating biological activity. This technical guide provides a comprehensive overview of the chemical properties, specifications, and experimental considerations for the use of **Fmoc-HoPro-OH** in research and development.

Chemical Properties and Specifications

Fmoc-HoPro-OH is a white to off-white solid powder.[\[1\]](#)[\[2\]](#) Its key chemical and physical properties are summarized in the tables below.

General Properties

Property	Value	Reference
CAS Number	86069-86-5	[1] [3]
Molecular Formula	C ₂₁ H ₂₁ NO ₄	[1] [3]
Molecular Weight	351.40 g/mol	[1] [3]
Appearance	White to off-white solid	[1] [2]

Technical Specifications

Specification	Typical Value	Reference
Purity	≥98%	[3]
Solubility	Soluble in DMSO (50 mg/mL)	[1] [2]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[1] [2]
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month	[1] [2]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The use of **Fmoc-HoPro-OH** in solid-phase peptide synthesis (SPPS) follows the general principles of Fmoc chemistry. However, due to the larger six-membered ring of homoproline compared to proline, steric hindrance can make its incorporation more challenging.[\[3\]](#)

Resin Selection and Swelling

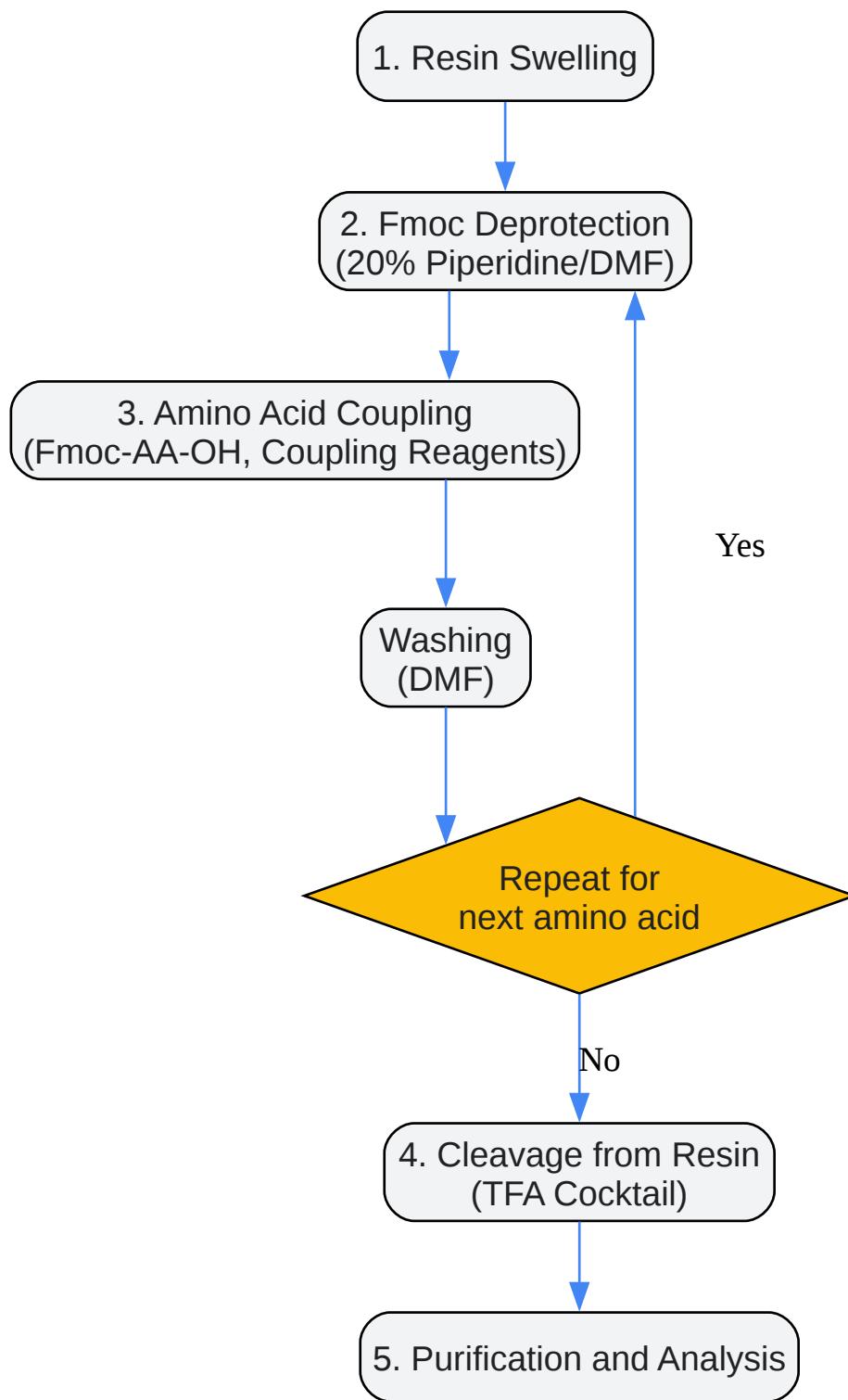
- Resin Choice: For C-terminal amide peptides, Rink Amide resin is commonly used. For C-terminal carboxyl peptides, Wang resin is a suitable choice.
- Swelling: Before the first amino acid coupling, the resin must be swelled in a suitable solvent, typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), to ensure optimal reaction conditions.

Fmoc Deprotection

The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.

- Reagent: A 20% solution of piperidine in DMF is the standard reagent for Fmoc deprotection.
- Procedure:
 - Wash the resin with DMF.
 - Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 1 x 1 min and 1 x 6 min).
 - Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-HoPro-OH


The carboxyl group of **Fmoc-HoPro-OH** is activated to facilitate the formation of a peptide bond with the free amine on the growing peptide chain.

- Coupling Reagents: A variety of coupling reagents can be used, such as DIC (diisopropylcarbodiimide) in the presence of an additive like OxymaPure, or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Procedure:
 - Dissolve **Fmoc-HoPro-OH** and the coupling reagents in DMF.
 - Add the solution to the deprotected resin.
 - Allow the reaction to proceed for 1-2 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
 - Wash the resin with DMF.

Peptide Cleavage and Deprotection

Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

- Cleavage Cocktail: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A typical ratio is TFA/TIS/H₂O (95:2.5:2.5).
- Procedure:
 - Wash the peptide-resin with DCM and dry it.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge and wash the peptide pellet with cold ether to remove scavengers and dissolved protecting groups.
 - Dry the crude peptide.

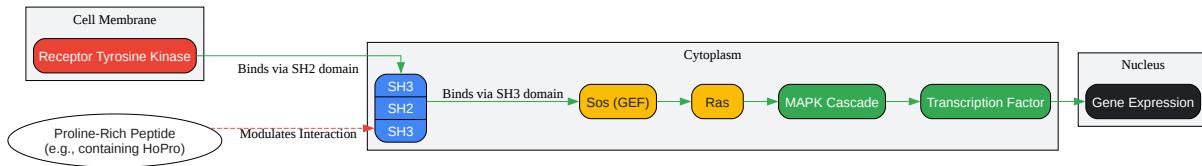
[Click to download full resolution via product page](#)

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Biological Relevance and Signaling Pathways

Proline and its analogs play critical roles in determining the three-dimensional structure of peptides and proteins. The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, often inducing turns and kinks.^{[4][5]} Homoproline, with its larger six-membered ring, imposes different conformational constraints compared to the five-membered ring of proline.^[3]

Conformational Effects


The incorporation of homoproline can influence the cis/trans isomerization of the preceding peptide bond and alter the local backbone conformation. These structural changes can have profound effects on the biological activity of a peptide by:

- Enhancing Receptor Binding Affinity: By pre-organizing the peptide into a conformation that is favorable for receptor binding.
- Increasing Metabolic Stability: The unnatural amino acid can make the peptide more resistant to degradation by proteases.

Role in Signaling

Proline-rich motifs in proteins are recognized by specific protein domains, such as SH3 (Src Homology 3) and WW domains, which are crucial components of numerous intracellular signaling pathways.^[6] These interactions mediate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Peptides containing proline analogs like homoproline can be designed to either mimic or disrupt these natural protein-protein interactions. This makes them valuable tools for studying signaling pathways and as potential therapeutic agents. For example, a homoproline-containing peptide could be designed to bind to an SH3 domain with higher affinity or specificity than the natural ligand, thereby modulating the downstream signaling cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational studies on peptides with proline in the right-handed alpha-helical region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-HoPro-OH chemical properties and specifications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2611900#fmoc-hopro-oh-chemical-properties-and-specifications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com